molecular formula C14H12N4O B3788219 4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine

4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine

Cat. No.: B3788219
M. Wt: 252.27 g/mol
InChI Key: YPNMNLWWKGMYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the cyclization of the pyrazole derivative with a suitable pyrimidine precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.

Major Products

    Oxidation: 4-(3-Hydroxyphenyl)-6-pyrazol-1-ylpyrimidine.

    Reduction: this compound with a reduced pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites. The methoxyphenyl and pyrazolyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)piperazin-1-ium: Similar in structure but contains a piperazine ring instead of a pyrazole ring.

    4-(3-Methoxyphenyl)benzimidazole: Contains a benzimidazole ring instead of a pyrimidine ring.

Uniqueness

4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine is unique due to the combination of its methoxyphenyl and pyrazolyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-methoxyphenyl)-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-19-12-5-2-4-11(8-12)13-9-14(16-10-15-13)18-7-3-6-17-18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNMNLWWKGMYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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